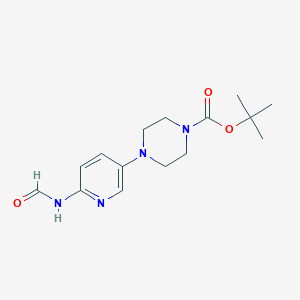

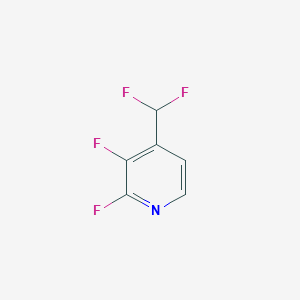

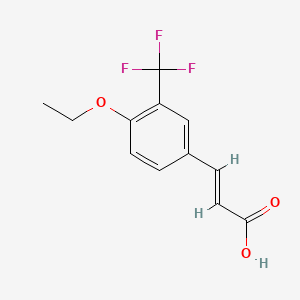

![molecular formula C9H22Cl2N2O B1398282 2-[Ethyl(3-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride CAS No. 1220021-04-4](/img/structure/B1398282.png)

2-[Ethyl(3-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride

Overview

Description

2-[Ethyl(3-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride is a chemical compound with the molecular formula C9H22Cl2N2O . Its average mass is 245.190 Da and its mono-isotopic mass is 244.110916 Da . This compound is not intended for human or veterinary use and is typically used for research purposes.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are characterized by its molecular weight (245.188 g/mol) and molecular formula (C9H22Cl2N2O) .Scientific Research Applications

Ethyl Glucuronide Quantification and Pathological Conditions

- Ethyl Glucuronide (EtG) Quantification in Hair : EtG, a stable ethanol metabolite, can be extracted from biological matrices like hair, providing insights into the relationship between EtG levels and pathological conditions such as liver and kidney diseases and diabetes. Understanding the influence of these pathologies on EtG production and storage could enhance the interpretation of data in both forensic and clinical contexts, emphasizing the need for careful analytical data interpretation due to its significant impact (Triolo et al., 2022).

Ethanol Metabolism and Toxic Effects

- Ethanol's Impact on the Central Nervous System : Reviews have summarized ethanol's interactions with the central nervous system (CNS), particularly through modulation of neurotransmitter systems like GABA and NMDA receptors. Ethanol's effects on these receptors can influence behavioral outcomes, suggesting potential therapeutic avenues for treating alcohol abuse and alcoholism (Oliver Mf, 2002; M. Olive, 2002).

Ethanol as a Renewable Energy Source

- Bioconversion of Parthenium into Ethanol : Research on the bioconversion of Parthenium (Parthenium hysterophorus L.) into ethanol highlights the potential of utilizing lignocellulosic materials for ethanol production. This approach could offer a renewable source of ethanol, contributing to energy sustainability (Swati et al., 2013).

Ethanol in Hydrogen Production

- Ethanol Reforming for Hydrogen Production : The reforming of bio-ethanol provides a promising method for hydrogen production, a renewable energy resource. Catalysts play a crucial role in this process, with Rh and Ni being the most effective for ethanol steam reforming towards hydrogen production. This highlights the importance of optimizing catalyst support and preparation methods for efficient hydrogen production (Ni et al., 2007).

Mechanism of Action

The mechanism of action of 2-[Ethyl(3-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride is not clear as it’s typically used for research purposes. More studies are needed to understand its biological activity.

Safety and Hazards

properties

IUPAC Name |

2-[ethyl(pyrrolidin-3-ylmethyl)amino]ethanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O.2ClH/c1-2-11(5-6-12)8-9-3-4-10-7-9;;/h9-10,12H,2-8H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWTFSTKXRFBNFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCO)CC1CCNC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

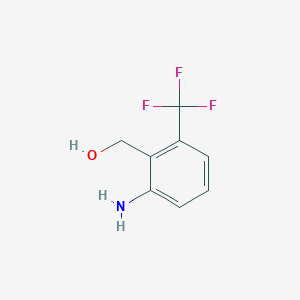

![2,8-Diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1398205.png)

![[13C]-9-Methylfluorene-9-carbonyl chloride](/img/structure/B1398207.png)

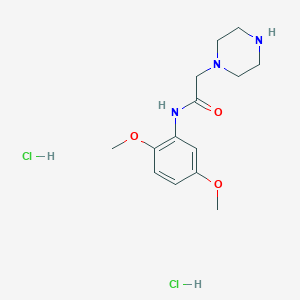

![Methyl 6-{bis[(tert-butoxy)carbonyl]amino}pyridine-3-carboxylate](/img/structure/B1398222.png)